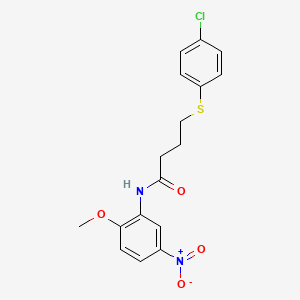

4-((4-chlorophenyl)thio)-N-(2-methoxy-5-nitrophenyl)butanamide

Description

4-((4-Chlorophenyl)thio)-N-(2-methoxy-5-nitrophenyl)butanamide is a synthetic organic compound characterized by a butanamide backbone substituted with a 4-chlorophenylthio group and a 2-methoxy-5-nitrophenyl moiety. This structure combines aromatic, sulfanyl, and nitro functionalities, which may confer unique physicochemical and biological properties.

Properties

IUPAC Name |

4-(4-chlorophenyl)sulfanyl-N-(2-methoxy-5-nitrophenyl)butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN2O4S/c1-24-16-9-6-13(20(22)23)11-15(16)19-17(21)3-2-10-25-14-7-4-12(18)5-8-14/h4-9,11H,2-3,10H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXROBVQORDNSNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CCCSC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-chlorophenyl)thio)-N-(2-methoxy-5-nitrophenyl)butanamide typically involves a multi-step process. One common method includes the following steps:

Formation of the Chlorophenyl Thioether: The reaction between 4-chlorothiophenol and an appropriate alkyl halide under basic conditions to form the chlorophenyl thioether.

Coupling with Methoxy-Nitrophenyl Amine: The chlorophenyl thioether is then coupled with 2-methoxy-5-nitroaniline using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Formation of the Butanamide Backbone:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-((4-chlorophenyl)thio)-N-(2-methoxy-5-nitrophenyl)butanamide can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas over a palladium catalyst or iron powder in acidic conditions.

Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.

Substitution: Nucleophiles like thiols, amines, or halides.

Major Products

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-((4-chlorophenyl)thio)-N-(2-methoxy-5-nitrophenyl)butanamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Used in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 4-((4-chlorophenyl)thio)-N-(2-methoxy-5-nitrophenyl)butanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(4-Chlorophenyl)-2-((3-Cyano-4,6-Distyrylpyridin-2-yl)thio)acetamide (Compound 2)

Structural Comparison :

- Shared Features : Both compounds contain a 4-chlorophenyl group and a sulfur-containing linkage (thioether in the target compound vs. thioacetamide in Compound 2).

- Key Differences: Compound 2 incorporates a pyridine core with styryl and cyano substituents, whereas the target compound lacks heterocyclic rings but includes a nitro group.

Bioactivity :

- Compound 2 demonstrated insecticidal activity against cowpea aphids (Aphis craccivora), surpassing the efficacy of acetamiprid (a commercial neonicotinoid) .

- Mechanistic Insight: The pyridine-thioether scaffold in Compound 2 may enhance binding to insect nicotinic acetylcholine receptors, a common target for neonicotinoids.

N-[5-[(4-Chlorophenyl)methyl]-1,3,4-Thiadiazol-2-yl]-4-(2-Methylphenoxy)Butanamide

Structural Comparison :

- Shared Features : Both compounds share a butanamide chain and 4-chlorophenyl substitution.

- Key Differences: The thiadiazole ring in this analog replaces the thioether linkage, and a 2-methylphenoxy group substitutes the nitro-methoxyaryl group in the target compound.

Physicochemical Properties :

- The thiadiazole ring in this analog likely enhances metabolic stability due to its resistance to hydrolysis, whereas the nitro group in the target compound may increase polarity and susceptibility to reduction .

- The methylphenoxy group could improve lipophilicity compared to the nitro-methoxy substituent, affecting membrane permeability .

Tabulated Comparison of Key Features

Research Implications and Gaps

- However, this remains untested .

- Synthetic Challenges: The nitro group’s electron-withdrawing nature could complicate synthesis compared to analogs with electron-donating substituents (e.g., methoxy or methylphenoxy) .

- Contradictions : While Compound 2’s pyridine-thioether system is insecticidal, the target compound’s lack of a heterocyclic core may limit analogous activity unless the nitro group compensates via alternative mechanisms .

Biological Activity

4-((4-chlorophenyl)thio)-N-(2-methoxy-5-nitrophenyl)butanamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and safety profiles based on diverse research findings.

Chemical Structure and Properties

The compound features a thioether group, a chloro-substituted phenyl ring, a methoxy group, and a nitro group attached to a butanamide backbone. Its molecular formula is , and it possesses unique chemical properties that influence its biological activity.

The biological activity of this compound is thought to involve multiple mechanisms:

- Antioxidant Activity : The compound may enhance antioxidant levels in cells, which is crucial for mitigating oxidative stress associated with cancer progression.

- Apoptosis Induction : Studies indicate that it can induce apoptosis in cancer cells by activating pro-apoptotic pathways while inhibiting anti-apoptotic signals.

- Cell Cycle Arrest : It has been shown to arrest the cell cycle at the G2/M phase, thereby preventing cell division and proliferation.

Anticancer Activity

Recent studies have demonstrated significant anticancer properties of this compound:

- Cytotoxicity : In vitro studies using HepG2 liver cancer cells revealed an IC50 value of 0.017 μM, indicating potent cytotoxic effects compared to standard chemotherapeutics like Staurosporine (IC50 = 5.07 μM) and 5-Fluorouracil (IC50 = 5.18 μM) .

- Mechanistic Insights :

Safety Profile

The safety profile of this compound has been evaluated in animal models:

- Hematological Parameters : In studies involving SEC tumor-bearing mice, treatment with the compound resulted in non-significant changes in hemoglobin levels and red blood cell counts, indicating minimal hematological toxicity .

- Biochemical Parameters : There were non-significant decreases in serum ALT and AST levels post-treatment, suggesting liver safety. Additionally, total protein levels increased alongside urea and creatinine levels .

Comparative Analysis with Similar Compounds

| Compound Name | Key Features | Biological Activity | Safety Profile |

|---|---|---|---|

| 4-((4-chlorophenyl)thio)-N-(2-methoxyphenyl)butanamide | Lacks nitro group | Reduced potency | Similar safety |

| 4-((4-chlorophenyl)thio)-N-(2-nitrophenyl)butanamide | Lacks methoxy group | Altered solubility | Comparable safety |

| 4-((4-chlorophenyl)thio)-N-(2-methoxy-5-nitrophenyl)pentanamide | Longer carbon chain | Affects reactivity | Varies |

Q & A

Basic Questions

Q. What are the standard synthetic routes for 4-((4-chlorophenyl)thio)-N-(2-methoxy-5-nitrophenyl)butanamide, and what critical parameters influence yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions, including:

- Thioether formation : Coupling of 4-chlorothiophenol with a butanamide precursor via nucleophilic substitution.

- Amide bond formation : Reaction of the intermediate with 2-methoxy-5-nitroaniline using coupling agents like EDCl/HOBt.

- Critical parameters include temperature control (60–80°C for amidation), pH optimization (neutral to slightly basic conditions), and solvent selection (DMF or dichloromethane for solubility) .

- Purification via column chromatography or recrystallization is essential to achieve >95% purity .

Q. How is the structural integrity of this compound confirmed post-synthesis?

- Methodological Answer : Confirmatory techniques include:

- NMR spectroscopy : H and C NMR to verify substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, nitro group at δ 8.2–8.5 ppm) .

- Mass spectrometry : High-resolution MS to validate molecular weight (e.g., [M+H] at m/z 407.05) .

- IR spectroscopy : Peaks at 1650–1680 cm (amide C=O stretch) and 1520 cm (nitro group) .

Q. What initial biological screening assays are recommended for this compound?

- Methodological Answer : Prioritize assays based on structural analogs:

- Anticancer activity : MTT assays against cancer cell lines (e.g., MCF-7, HeLa) with IC determination .

- Antimicrobial testing : Disk diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Enzyme inhibition : Kinase or protease inhibition assays to explore mechanistic targets .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to enhance scalability without compromising purity?

- Methodological Answer :

- Flow chemistry : Continuous synthesis to improve reaction consistency and reduce byproducts .

- Catalyst screening : Test palladium or copper catalysts for thioether formation to reduce reaction time .

- In-line analytics : Use HPLC or FTIR monitoring for real-time purity assessment .

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Methodological Answer :

- Assay standardization : Use identical cell lines (e.g., ATCC-certified) and control compounds (e.g., doxorubicin for cytotoxicity) .

- Purity verification : Re-test compounds with ≥98% purity (via HPLC) to exclude impurity-driven effects .

- Structural analogs : Compare activity of derivatives (e.g., chloro-to-fluoro substitutions) to identify SAR trends .

Q. How do modifications to substituents on the phenyl rings affect biological activity?

- Methodological Answer :

- Nitrogen mustard analogs : Replace the nitro group with sulfonamide to enhance DNA alkylation potential .

- Methoxy positioning : Ortho-substitution on the phenyl ring improves membrane permeability (logP optimization) .

- Chlorophenyl replacement : Fluorine substitution reduces off-target toxicity while maintaining target affinity .

Q. What advanced spectroscopic techniques elucidate this compound’s interaction with biological targets?

- Methodological Answer :

- Surface plasmon resonance (SPR) : Quantify binding kinetics (K) with purified enzymes (e.g., topoisomerase II) .

- X-ray crystallography : Co-crystallize with target proteins (e.g., kinase domains) to map binding modes .

- Fluorescence quenching : Monitor tryptophan residues in proteins to assess binding affinity .

Data Contradiction Analysis

- Case Study : Discrepancies in IC values for anticancer activity may arise from:

- Cell line variability : MCF-7 (ER+) vs. MDA-MB-231 (triple-negative) breast cancer cells .

- Solvent effects : DMSO concentrations >0.1% may artifactually inhibit proliferation .

- Mitochondrial interference : Nitro groups may confound MTT assays by reacting with formazan .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.